![molecular formula C21H17N3O6S B2453699 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-03-2](/img/structure/B2453699.png)

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

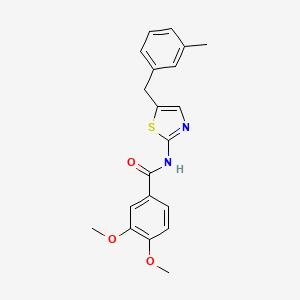

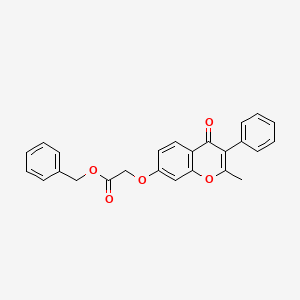

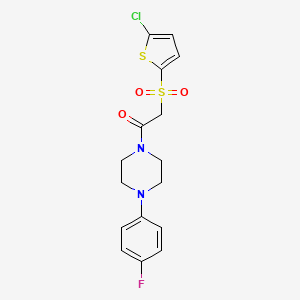

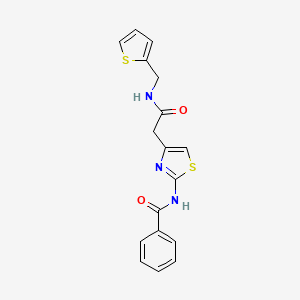

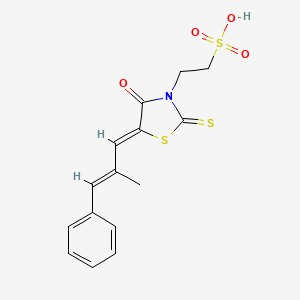

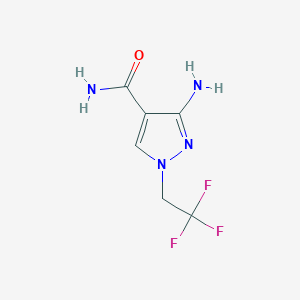

The compound is a complex organic molecule with several functional groups, including a thiazole, a benzo[d][1,3]dioxole, and a dihydrobenzo[b][1,4]dioxin. These groups could potentially confer interesting chemical and biological properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), attached to a benzo[d][1,3]dioxole ring (a benzene ring fused to a 1,3-dioxole ring). Additionally, it would have a 2,3-dihydrobenzo[b][1,4]dioxin ring (a benzene ring fused to a 1,4-dioxin ring, with two additional hydrogen atoms indicating saturation of the dioxin ring) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocycles and the amide group. For instance, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The amide group could participate in various condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .科学的研究の応用

Antibacterial Properties

- A study highlighted the synthesis and antibacterial activity of compounds including 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structures. These compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Synthesis and Characterization

- A study reported the synthesis of novel compounds, including 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structures. The study provided insights into the synthesis process, including ring opening of epoxide intermediates (Straniero et al., 2023).

Antimicrobial Activity

- Research on 2,3-dihydrobenzo[b][1,4]dioxine derivatives demonstrated significant antibacterial and antifungal activities. This suggests the potential of these compounds in antimicrobial applications (Raval et al., 2012).

Inhibition of Angiogenesis and P-glycoprotein Efflux Pump

- A related compound, 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, was found to inhibit angiogenesis and P-glycoprotein efflux pumps. This indicates potential applications in overcoming cancer chemoresistance (Mudududdla et al., 2015).

Inhibition of DprE1 Enzyme

- Another study focused on derivatives of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl, showing potent inhibition of the DprE1 enzyme, which is crucial in antimycobacterial activity (Whitehurst et al., 2020).

Serotonin 5-HT4 Agonistic Activity

- Compounds containing 2,3-dihydrobenzo[b]furan skeletons, similar to the target molecule, were found to enhance serotonin 5-HT4 agonistic activity. This may suggest potential applications in neurological or psychological disorders (Kakigami et al., 1998).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are involved in inflammatory responses.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially alter the levels of acetylcholine in the synaptic cleft and the production of leukotrienes, respectively.

特性

IUPAC Name |

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6S/c25-19(22-13-2-4-15-18(8-13)28-6-5-27-15)9-14-10-31-21(23-14)24-20(26)12-1-3-16-17(7-12)30-11-29-16/h1-4,7-8,10H,5-6,9,11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBINTZNVVZROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2453617.png)

![3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2453639.png)